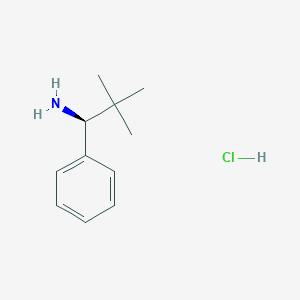

(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride

Vue d'ensemble

Description

(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride is a chiral amine compound with a specific stereochemistry. It is often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by a phenyl group attached to a propan-1-amine backbone, with two methyl groups at the second carbon position, and it exists as a hydrochloride salt.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as (S)-2,2-Dimethyl-1-phenylpropan-1-ol.

Amine Formation: The hydroxyl group of the precursor is converted to an amine group through a series of reactions, often involving reagents like ammonia or amines.

Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:

Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

Purification: The crude product is purified using techniques such as crystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride has been investigated for its potential therapeutic effects, particularly in treating conditions related to the central nervous system.

Antidepressant and Stimulant Properties

Research indicates that compounds similar to this compound exhibit stimulant properties that can be beneficial in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound acts by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which can enhance focus and alertness.

| Property | Description |

|---|---|

| Mechanism of Action | Inhibition of reuptake of dopamine and norepinephrine |

| Potential Uses | Treatment of ADHD, narcolepsy |

| Side Effects | Insomnia, increased heart rate, anxiety |

Research on Antipsychotic Effects

A study highlighted the potential of structurally related compounds in alleviating psychotic symptoms with reduced extrapyramidal side effects compared to traditional neuroleptics. These findings suggest that this compound could be further explored for its antipsychotic properties.

Biocatalytic Applications

Biocatalysis using this compound has shown promise in organic synthesis. The compound can serve as a substrate for various enzymatic reactions.

Enzymatic Resolution

Recent advancements have demonstrated the use of this compound in the enzymatic resolution of racemic mixtures. This process is crucial for synthesizing enantiomerically pure compounds that are often required in pharmaceuticals.

| Enzyme Used | Reaction Type | Yield (%) |

|---|---|---|

| Transaminases | Enzymatic resolution of racemic 1-phenylpropan-2-amines | Up to 90% |

| Lipases | Hydrolysis of esters | Variable |

Case Study: Synthesis of Enantiopure Compounds

A study published in 2020 explored the use of immobilized whole-cell biocatalysts with transaminase activity to synthesize novel disubstituted amines from this compound. The results indicated high selectivity and yield, showcasing the compound's utility in producing drug-like candidates.

Case Study: Psychopharmacological Research

In a clinical setting, research involving this compound demonstrated its efficacy in improving symptoms among patients with ADHD while monitoring for potential side effects like insomnia and increased heart rate.

Mécanisme D'action

The mechanism of action of (S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.

2,2-Dimethyl-1-phenylpropan-1-amine: The free base form without the hydrochloride salt.

2,2-Dimethyl-1-phenylpropan-1-ol: The alcohol precursor used in the synthesis.

Uniqueness

(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other related compounds. This makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.

Activité Biologique

(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride, commonly known as a variant of amphetamine, has garnered attention for its biological activity and potential applications in various fields including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound possesses a chiral center, making it an enantiomer with specific interactions in biological systems. Its molecular formula is , and it has a molecular weight of approximately 215.75 g/mol.

The biological activity of this compound primarily involves its interactions with neurotransmitter systems. It is known to act as a monoamine releasing agent , particularly influencing the release of norepinephrine and dopamine in the central nervous system (CNS). This mechanism underlies its stimulant effects and potential therapeutic applications.

Key Interactions

- Neurotransmitter Transporters : The compound may inhibit certain transporters such as SERT (serotonin transporter) and DAT (dopamine transporter), leading to increased levels of these neurotransmitters in synaptic clefts.

- Cytochrome P450 Interaction : Preliminary studies suggest that it may inhibit CYP2D6, an enzyme involved in drug metabolism, which could have implications for drug interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Stimulant Activity : Similar to other amphetamines, it enhances alertness, concentration, and energy levels.

- Potential Therapeutic Uses : Investigated for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its CNS stimulant properties .

Toxicity and Side Effects

While the compound shows promise, its use is associated with various side effects including:

- Increased heart rate

- Anxiety

- Potential for abuse and dependency

Case Studies

- Transaminase-Mediated Synthesis : A study explored the enzymatic synthesis of related compounds using transaminases, highlighting the potential for producing enantiopure derivatives with significant biological activity .

- Antichlamydial Activity : Research on similar phenylpropanamines indicated selective activity against Chlamydia species, suggesting that modifications to the structure could enhance antibacterial properties .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key characteristics:

| Compound Name | CAS Number | Biological Activity | Unique Characteristics |

|---|---|---|---|

| This compound | 69187-60-6 | CNS stimulant; potential therapeutic uses | Chiral amine; affects neurotransmitter levels |

| (R)-2,2-Dimethyl-1-phenylpropan-1-amine | 19068-35-0 | Similar stimulant effects | Enantiomer; may exhibit different pharmacodynamics |

| (S)-2-Methyl-1-phenyloctanamide | 51600-25-0 | Varies; less studied | Longer carbon chain affecting permeability |

Propriétés

IUPAC Name |

(1S)-2,2-dimethyl-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOFDSTXFQCVDC-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.